molecular formula C20H19F2N3O4S B2937504 8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358651-50-9

8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2937504
CAS No.: 1358651-50-9
M. Wt: 435.45
InChI Key: FODGUSSJVOTKIW-UHFFFAOYSA-N
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Description

8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, substituted with difluorobenzenesulfonyl and methoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluorobenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the methoxyphenyl group: This can be done through substitution reactions, often using methoxyphenyl halides.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nitrates, or other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: It might interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: The compound could be explored for its therapeutic potential in treating diseases.

    Diagnostics: Possible use in diagnostic assays due to its unique chemical properties.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Cellular Pathways: Influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Similar compounds might include other triazaspirodecane derivatives with different substituents.

    Difluorobenzenesulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological and chemical properties.

Properties

IUPAC Name

8-(2,4-difluorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4S/c1-29-15-4-2-3-13(11-15)18-19(26)24-20(23-18)7-9-25(10-8-20)30(27,28)17-6-5-14(21)12-16(17)22/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGUSSJVOTKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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